molecular formula C14H13NO B14138102 5-Methyl-[1,1'-biphenyl]-2-carboxamide

5-Methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14138102
M. Wt: 211.26 g/mol
InChI Key: FAPXSWYRKRUZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Biphenyl (B1667301) Scaffolds in Organic Synthesis

The biphenyl moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, has been a cornerstone in organic synthesis for over a century. rsc.org Early methods for the construction of the biphenyl core, such as the Wurtz-Fittig reaction and the Ullmann condensation, laid the groundwork for more sophisticated and efficient synthetic strategies. These classical methods, while historically significant, often required harsh reaction conditions and offered limited functional group tolerance.

The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biphenyl derivatives. The development of palladium-catalyzed reactions, including the Suzuki, Stille, and Negishi couplings, provided chemists with powerful tools to construct the biphenyl scaffold with high efficiency, regioselectivity, and functional group compatibility. arabjchem.org These modern synthetic methods have enabled the creation of a vast library of substituted biphenyl compounds, facilitating the exploration of their structure-activity relationships in various applications.

Significance of the Carboxamide Functionality in Biphenyl Derivatives

The carboxamide group (-CONH-) is a ubiquitous functional group in biologically active molecules and plays a pivotal role in defining the pharmacological properties of many biphenyl derivatives. Its ability to act as both a hydrogen bond donor and acceptor allows for specific interactions with biological targets such as enzymes and receptors. This directional hydrogen bonding capacity is crucial for molecular recognition and binding affinity.

Research Perspectives on 5-Methyl-[1,1'-biphenyl]-2-carboxamide and Related Analogues

While the broader class of biphenyl carboxamides has been extensively studied, specific research on this compound is limited in the publicly available scientific literature. However, based on the known biological activities of structurally related analogues, several research perspectives can be envisaged for this compound.

The presence of the methyl group at the 5-position and the carboxamide at the 2-position of the biphenyl core suggests potential applications in medicinal chemistry. For instance, ortho-substituted biphenyl mannosides have been investigated as potent and orally bioavailable FimH antagonists for the treatment of urinary tract infections. nih.gov The substitution pattern of this compound could be explored for similar antimicrobial activities.

Furthermore, various biphenyl carboxamide derivatives have been designed and synthesized as analgesics, with the ortho-substituted amide bond mimicking the pharmacophore of COX-2 inhibitors. Research into this compound could therefore focus on its potential as an anti-inflammatory or analgesic agent. The exploration of its synthetic accessibility and the investigation of its biological properties could open new avenues for the development of novel therapeutic agents.

Given the general interest in substituted biphenyls for applications in materials science, such as in the formation of polymers and as p-type semiconductors, the physicochemical properties of this compound could also be a subject of future research. vu.ltresearchgate.net

Detailed Research Findings

Due to the limited availability of specific research data for this compound, this section presents data from closely related biphenyl carboxamide analogues to illustrate the typical physicochemical properties and biological activities observed in this class of compounds.

Table 1: Physicochemical Properties of Representative Biphenyl Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Water Solubility
Biphenyl nih.govC12H10154.21255113Insoluble
4-Methylbiphenyl (B165694) hmdb.caC13H12168.24262-264110Not available
Mixed Methyl Biphenyl Isomers noaa.govC13H12168.2526099< 1 mg/mL at 20°C

This table presents data for biphenyl and its simple methylated derivatives to provide a baseline for the physicochemical properties of the core scaffold.

Table 2: Biological Activity of Selected Biphenyl Carboxamide Analogues

Compound/Analogue ClassTarget/ActivityKey FindingsReference
Ortho-substituted biphenyl mannosidesFimH Antagonists (Urinary Tract Infections)Ortho-Cl and ortho-Me substitutions significantly increased potency compared to the unsubstituted analogue. nih.gov
2-Amino-[1,1'-biphenyl]-3-carboxamide derivativesSelective PKMYT1 Inhibitors (Breast Cancer)Demonstrated excellent potency against PKMYT1 and suppressed proliferation of CCNE1-amplified breast cancer cell lines. nih.gov
2'-Substituted 1,1'-biphenyl-2-carboxamidesAntiarrhythmic AgentsInvestigated for the treatment and prophylaxis of atrial fibrillation. google.com
2-Methyl-(1,1'-biphenyl)-pyrimidine conjugatesAnticancer ActivityShowed strong anti-cancer effects on various cancer cell lines. nih.gov

This table illustrates the diverse biological activities of biphenyl carboxamide derivatives, highlighting the potential research directions for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-methyl-2-phenylbenzamide

InChI

InChI=1S/C14H13NO/c1-10-7-8-12(14(15)16)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16)

InChI Key

FAPXSWYRKRUZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1,1 Biphenyl 2 Carboxamide and Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering high efficiency, functional group tolerance, and mild reaction conditions. These methods are paramount for the synthesis of complex molecules like 5-Methyl-[1,1'-biphenyl]-2-carboxamide.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, making it an ideal strategy for synthesizing biphenyl (B1667301) derivatives. rsc.orgresearchgate.net The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. nih.gov

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the cross-coupling of 2-bromo-4-methylbenzamide with phenylboronic acid . The core mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. rsc.org

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction. Recent developments have focused on creating more active and stable catalyst systems that work under mild conditions and are compatible with a wide range of functional groups, including unprotected anilines. nih.gov For instance, Pd-catalyzed asymmetric Suzuki-Miyaura couplings have been developed to produce axially chiral biaryl compounds in high yields and good enantioselectivities. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolventReference
Pd2(dba)3Chiral Monophosphine LigandsK3PO4THF beilstein-journals.org
CataXCium A Pd G3(Not specified)K3PO4Dioxane/H2O nih.gov
Pd(OAc)2PPh3K3PO4(Not specified) rsc.org
Fullerene-supported PdCl2(None)K2CO3Water dntb.gov.ua

Heck Reaction Approaches

The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, typically forming a C-C bond between an aryl or vinyl halide and an alkene. beilstein-journals.orgorganic-chemistry.org While not the most direct route to a simple biphenyl like the target compound, it is a versatile tool for synthesizing substituted olefins, which can be precursors to more complex biaryls. beilstein-journals.org

A Heck reaction could be envisioned as part of a multi-step synthesis. For example, an intramolecular Heck reaction can be used to form a cyclic system that is later elaborated into a biphenyl structure. rsc.org Furthermore, variations of the Heck reaction that utilize arylboronic acids instead of aryl halides have been developed as a more environmentally benign alternative, reducing the formation of halide waste. nih.gov These reactions often require an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) formed during the catalytic cycle. nih.gov

Table 2: Typical Components in Heck Reactions

ComponentExamplesFunctionReference
CatalystPd(OAc)2, Pd(L-proline)2Facilitates C-C bond formation beilstein-journals.orgorganic-chemistry.org
Aryl SourceAryl halides, Arylboronic acidsProvides one of the coupling partners beilstein-journals.orgnih.gov
AlkeneStyrene, AcrylatesProvides the other coupling partner beilstein-journals.org
BaseCs2CO3, Et3NNeutralizes HX generated in the reaction researchgate.net
SolventDMF, DMAc, WaterReaction medium organic-chemistry.orgnih.gov

Other Metal-Catalyzed Coupling Strategies

Beyond the Suzuki and Heck reactions, several other transition metal-catalyzed methods are instrumental in biphenyl synthesis. rsc.org

Stille Coupling: This reaction couples an organohalide with an organotin compound, catalyzed by palladium. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. rsc.org

Negishi Coupling: This method utilizes organozinc reagents, which are coupled with organohalides under palladium or nickel catalysis. It is known for its high reactivity and functional group tolerance. rsc.org

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (organomagnesium) with an organohalide, typically catalyzed by nickel or palladium complexes. rsc.org

Each of these methods offers distinct advantages in terms of substrate scope, reactivity, and reaction conditions, providing a comprehensive toolkit for the synthesis of diverse biphenyl structures.

Classical Organic Synthesis Routes

Before the widespread adoption of metal-catalyzed cross-coupling, classical methods were the primary means of forming biaryl linkages. Though sometimes limited by harsh conditions or lower yields and selectivity, these reactions remain historically and pedagogically important.

Wurtz-Fittig Reaction Variants

The Wurtz-Fittig reaction is a modification of the Wurtz reaction, extending the sodium-mediated coupling to include an aryl halide with an alkyl halide to form a substituted aromatic compound. wikipedia.orglscollege.ac.in When two aryl halides are coupled, the reaction is often simply referred to as the Fittig reaction, which produces a biphenyl derivative. rsc.orgquora.com

The reaction is typically performed by treating the aryl halide (e.g., 4-bromotoluene ) and another aryl halide (e.g., 2-bromobenzamide precursor ) with sodium metal in a dry ether solvent. However, a significant drawback of this method, especially in unsymmetrical couplings, is the formation of undesired symmetrical byproducts (biphenyl and 4,4'-dimethylbiphenyl in this hypothetical case). quora.com

The mechanism of the Wurtz-Fittig reaction is thought to proceed through either a radical pathway or an organosodium intermediate. wikipedia.orglscollege.ac.in Evidence for the radical mechanism includes the formation of side products like triphenylene, while the formation of carboxylic acids upon quenching with CO₂ supports the organoalkali pathway. lscollege.ac.in

Friedel-Crafts Alkylation in Biphenyl Synthesis

The Friedel-Crafts reactions, developed in 1877, are fundamental methods for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org These reactions are broadly categorized into alkylation and acylation.

Friedel-Crafts Alkylation: This involves reacting an aromatic ring, such as biphenyl, with an alkylating agent (e.g., an alkyl halide or alkene) in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. nih.gov This could be used to synthesize a precursor like 4-methylbiphenyl (B165694) from biphenyl. However, the reaction is prone to issues such as polyalkylation and carbocation rearrangements, and controlling the regioselectivity can be challenging. wikipedia.orgacs.org

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. nih.gov It is generally more controllable than alkylation as the product ketone is deactivated towards further reaction. For instance, a substituted biphenyl-4-carboxylic acid could be synthesized via Friedel-Crafts acylation of biphenyl, followed by oxidation. nih.gov This approach could theoretically be applied to a 4-methylbiphenyl substrate to introduce the C2-carboxamide group or its precursor, although directing the substitution to the desired ortho position would be a significant challenge.

Table 3: Examples of Friedel-Crafts Reactions on Biphenyl

Reaction TypeBiphenyl SubstrateReagentCatalystProduct ExampleReference
AlkylationBiphenyltert-butyl chlorideFeCl34,4'-Di-tert-butylbiphenyl nih.gov
AlkylationBiphenylCyclopenteneAlCl34-Cyclopentyl-1,1'-biphenyl nih.gov
AcylationBiphenylSuccinic anhydrideAlCl34-Phenylbenzoyl-propionic acid nih.gov
AcylationBiphenylAcetyl chlorideAlCl34-Acetylbiphenyl nih.gov

Reactions Involving Diazonium Salts

The formation of the biaryl linkage is a critical step in the synthesis of this compound. Reactions involving diazonium salts, such as the Gomberg-Bachmann reaction, provide a classical method for aryl-aryl bond formation. wikipedia.org This reaction proceeds through the generation of an aryl radical from a diazonium salt, which then attacks another aromatic ring.

The general mechanism involves the diazotization of an aniline (B41778) derivative, followed by its reaction with an aromatic substrate, typically in the presence of a base. For the synthesis of a precursor to the target compound, an appropriately substituted aniline would be converted into a diazonium salt, which then reacts with a suitable aromatic partner. For example, a diazonium salt derived from 2-amino-4-methylbenzonitrile (B1273660) could react with benzene (B151609) to form the 5-methyl-[1,1'-biphenyl]-2-carbonitrile, a direct precursor to the target carboxamide.

However, the traditional Gomberg-Bachmann reaction often suffers from low yields (frequently under 40%) due to the many side reactions associated with reactive diazonium salts. wikipedia.orgmycollegevcampus.com These can include unwanted radical-scavenging reactions and the formation of tarry byproducts. google.com Modifications have been developed to improve yields, such as using diazonium tetrafluoroborates in conjunction with phase-transfer catalysts. wikipedia.orgmycollegevcampus.com

An intramolecular variation of this chemistry is the Pschorr cyclization, which is used to synthesize tricyclic systems like phenanthrenes by intramolecularly coupling a diazonium salt onto an adjacent aryl ring. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by copper and involves the generation of an aryl radical that cyclizes. wikipedia.org While not directly applicable to the synthesis of the open biphenyl structure of this compound, it is a relevant and powerful tool for creating structurally related, rigid analogues.

Table 1: Illustrative Examples of Gomberg-Bachmann Reaction for Biphenyl Synthesis
Diazonium ComponentArene ComponentConditionsProductReported Yield
4-Bromoaniline (as diazonium salt)BenzeneNaOH (aq)4-Bromobiphenyl~40%
Benzenediazonium tetrafluoroborateBenzenePhase-Transfer CatalystBiphenylImproved Yields
2-Amino-α-phenylcinnamic acid (as diazonium salt)IntramolecularCopper powder, heatPhenanthrene-9-carboxylic acid (Pschorr Reaction)Moderate

Amide Bond Formation Strategies for the Carboxamide Moiety

Once the 5-methyl-[1,1'-biphenyl]-2-carboxylic acid scaffold is obtained, the final step is the formation of the primary carboxamide. This can be achieved through several reliable and well-established methods.

A robust and widely used method for amide synthesis is the coupling of an amine with a highly reactive acid chloride. libretexts.org This two-step process begins with the conversion of the parent carboxylic acid, 5-methyl-[1,1'-biphenyl]-2-carboxylic acid, into its corresponding acid chloride. This activation is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 5-methyl-[1,1'-biphenyl]-2-carbonyl chloride is a potent electrophile. In the second step, it is reacted with a source of ammonia, such as a concentrated aqueous or alcoholic solution, to form the desired this compound. libretexts.org The reaction is generally rapid and high-yielding. A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. libretexts.orgyoutube.com

Table 2: Typical Conditions for Acid Chloride/Amine Coupling
Carboxylic Acid PrecursorChlorinating AgentAmineBaseTypical SolventProduct
5-Methyl-[1,1'-biphenyl]-2-carboxylic acidThionyl chloride (SOCl₂)Ammonia (NH₃)Excess NH₃ or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)This compound
Benzoic acidOxalyl chloride, cat. DMFBenzylaminePyridineAcetonitrileN-Benzylbenzamide

Direct dehydrative coupling offers a milder alternative to the acid chloride route, avoiding the use of harsh chlorinating agents. nih.gov This method involves treating the carboxylic acid and an amine (or ammonia) simultaneously with a coupling reagent that facilitates the removal of a water molecule. rsc.org A vast array of such reagents has been developed, particularly for peptide synthesis. peptide.com

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble analogues such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com The reaction is often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to suppress side reactions and minimize racemization if chiral centers are present. peptide.com More recently, borate (B1201080) esters have also been shown to be effective reagents for direct amidation. acs.org These methods are prized for their operational simplicity and mild reaction conditions.

Novel and Emerging Synthetic Approaches

To improve efficiency, reduce waste, and access novel chemical space, chemists are continuously developing new synthetic strategies.

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, represent a highly efficient and green approach. nih.govrsc.org For a molecule like this compound, a hypothetical one-pot process could involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) between a boronic acid and an aryl halide to form the biphenyl skeleton, followed by an in-situ modification of a functional group into the carboxamide.

For instance, one could envision a sequence starting from 2-bromo-4-methylbenzonitrile (B184184) and phenylboronic acid. After the Suzuki coupling forms the 5-methyl-[1,1'-biphenyl]-2-carbonitrile, a subsequent hydrolysis step in the same pot could convert the nitrile directly to the desired carboxamide. Such strategies streamline the synthetic process, saving time, solvents, and purification efforts.

The Ritter reaction is a classic method for synthesizing N-alkyl amides from nitriles. wikipedia.org The reaction proceeds by generating a stable carbocation, which is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed to yield the amide. openochem.org

While a direct synthesis of the primary this compound via a Ritter reaction is not straightforward, this methodology is highly valuable for preparing N-substituted analogues. For example, a precursor alcohol capable of forming a stable benzylic carbocation on the biphenyl scaffold could be treated with a strong acid in the presence of a nitrile (e.g., acetonitrile). This would generate a secondary N-alkyl amide derivative. The reaction is particularly useful for creating sterically hindered amides. researchgate.netresearchgate.net The scope of the Ritter reaction is broad, accommodating various nitriles and carbocation precursors like alcohols or alkenes under acidic conditions. ias.ac.in

Table 3: Illustrative Ritter Reaction for N-Substituted Amide Synthesis
Carbocation PrecursorNitrileAcid CatalystProduct Type
tert-ButanolAcetonitrileH₂SO₄N-tert-Butylacetamide
StyreneBenzonitrileH₃PO₄N-(1-Phenylethyl)benzamide
1-(5-Methyl-[1,1'-biphenyl]-2-yl)ethanolAcetonitrileH₂SO₄N-(1-(5-Methyl-[1,1'-biphenyl]-2-yl)ethyl)acetamide

Metal-Free Cyclization Approaches

The term "cyclization" in the context of forming a biphenyl system is more accurately described as a bimolecular aryl-aryl coupling. Metal-free approaches to achieve this transformation are an emerging area of research, often leveraging photochemical methods or highly reactive intermediates like aryl radicals or arynes. These methods circumvent the need for transition metal catalysts, which can be costly and leave trace metal impurities in the final product.

One plausible metal-free strategy involves the photochemical coupling of two aryl rings. This can be initiated by the photolysis of appropriately substituted aromatic compounds that can generate reactive aryl radical intermediates. For instance, the irradiation of an aryl diazonium salt or an aryl iodide in the presence of a suitable aromatic coupling partner could lead to the formation of the biphenyl bond. The general mechanism involves the homolytic cleavage of a bond to generate an aryl radical, which then adds to the second aromatic ring. A subsequent hydrogen abstraction step rearomatizes the system to yield the biphenyl product.

Another approach is through the generation of arynes from ortho-dihaloarenes or aryl triflates upon treatment with a strong base. The highly reactive aryne intermediate can then undergo a [4+2] cycloaddition with a suitable diene, followed by an aromatization step. Alternatively, nucleophilic addition to the aryne followed by protonation can also lead to substituted arenes. While not a direct coupling to form the biphenyl, these intermediates can be used to build up the complexity of one of the aromatic rings prior to a subsequent metal-free coupling step.

A hypothetical reaction scheme for a photochemical approach is presented below:

Reactant AReactant BConditionsProductHypothetical Yield (%)
4-Methyl-2-iodobenzamideBenzeneUV irradiation (λ = 254 nm), degassed solventThis compound45
2-Amino-4-methylbenzoic acidBenzeneDiazotization (NaNO₂, HCl), followed by photolysis5-Methyl-[1,1'-biphenyl]-2-carboxylic acid40

This table presents hypothetical data based on typical yields for such reactions and is for illustrative purposes.

Synthetic Routes for Derivatized Biphenyl Carboxamides

The synthesis of derivatized biphenyl carboxamides often involves a multi-step sequence where the biphenyl core is first constructed, typically via a metal-catalyzed cross-coupling reaction, followed by functional group manipulations. Alternatively, functionalized starting materials can be used in the coupling step. The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of the C-C bond between the two aryl rings due to its mild reaction conditions and tolerance of a wide range of functional groups.

For example, to synthesize analogues of this compound with different substituents, one could start with a functionalized 2-bromo-4-methylaniline. This starting material can be protected and then subjected to a Suzuki-Miyaura coupling with a substituted phenylboronic acid. Subsequent deprotection and amidation would yield the desired derivatized biphenyl carboxamide.

The following table illustrates potential synthetic routes to various derivatized analogues, starting from a common intermediate, 2-bromo-4-methylaniline.

Target DerivativeKey Synthetic StepsReagentsHypothetical Overall Yield (%)
5-Methyl-4'-nitro-[1,1'-biphenyl]-2-carboxamide1. Suzuki-Miyaura coupling2. Amidation1. (4-Nitrophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃2. SOCl₂, NH₃65
4'-Amino-5-methyl-[1,1'-biphenyl]-2-carboxamide1. Suzuki-Miyaura coupling2. Nitro group reduction3. Amidation1. (4-Nitrophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃2. H₂, Pd/C3. SOCl₂, NH₃58
4'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide1. Suzuki-Miyaura coupling2. Amidation1. (4-Methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃2. SOCl₂, NH₃72
5-Methyl-[1,1'-biphenyl]-2,4'-dicarboxamide1. Suzuki-Miyaura coupling with a boronic ester2. Hydrolysis of the ester3. Amidation of both carboxylic acids1. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid ethyl ester2. LiOH3. SOCl₂, NH₃50

This table presents hypothetical data based on established synthetic transformations and is for illustrative purposes.

Elucidation of Reaction Mechanisms in 5 Methyl 1,1 Biphenyl 2 Carboxamide Synthesis and Transformations

Mechanistic Pathways of Cross-Coupling Reactions

The formation of the biaryl core of 5-Methyl-[1,1'-biphenyl]-2-carboxamide is most commonly achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance. nih.gov The general mechanism for these reactions, such as the Suzuki-Miyaura (using organoboranes) or Negishi (using organozinc) couplings, typically follows a catalytic cycle involving a palladium(0) active species. nih.govtaylorandfrancis.com

The catalytic cycle is generally understood to proceed through three fundamental steps:

Oxidative Addition: The cycle begins with the addition of an aryl halide (e.g., a substituted bromobenzene) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate. The oxidation state of palladium changes from 0 to +2. researchgate.net

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an arylboronic acid in the Suzuki-Miyaura reaction) is transferred to the Pd(II) complex, displacing the halide. This forms a new Pd(II) intermediate with both organic fragments attached. researchgate.net The presence of a base is often crucial in this step, particularly in the Suzuki-Miyaura reaction, to facilitate the transfer of the aryl group from the boronic acid to the palladium center.

Reductive Elimination: This is the final and product-forming step. The two organic groups on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond of the biphenyl (B1667301) structure. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wildlife-biodiversity.com

The efficiency of this cycle is highly dependent on the nature of the ligands attached to the palladium center, the substrates, and the reaction conditions. wildlife-biodiversity.com While palladium is the most common catalyst, other transition metals like nickel, iron, and copper have also been employed. nih.govtaylorandfrancis.com Nickel catalysts, for instance, are known to be particularly effective for certain substrates and can sometimes operate via different mechanistic pathways. nih.gov

Reaction Name Organometallic Nucleophile Typical Catalyst Key Features
Suzuki-Miyaura CouplingOrganoborane (e.g., boronic acids)Palladium(0) complexesRequires a base, tolerant of many functional groups, uses non-toxic boron reagents. taylorandfrancis.com
Negishi CouplingOrganozincPalladium(0) or Nickel(0) complexesHighly reactive nucleophiles, often proceeds under mild conditions. nih.gov
Stille CouplingOrganostannane (organotin)Palladium(0) complexesTolerant of a wide range of functional groups, but tin reagents are toxic. researchgate.net
Kumada CouplingGrignard Reagent (organomagnesium)Nickel(0) or Palladium(0) complexesHighly reactive nucleophiles, but less tolerant of sensitive functional groups. researchgate.net
Ullmann ReactionN/A (reductive coupling)CopperA classic method involving the coupling of two aryl halides. arabjchem.org

This table provides a summary of common cross-coupling reactions used for the synthesis of biaryl compounds.

Radical and Ionic Mechanisms in Biphenyl Formation

While the concerted catalytic cycles of cross-coupling reactions are predominant, the formation of the biphenyl skeleton can also proceed through radical and ionic mechanisms, depending on the specific reaction conditions and reagents.

Radical Mechanisms: The involvement of radical pathways is particularly noted in reactions catalyzed by first-row transition metals like nickel. nih.gov Unlike palladium, nickel catalysts have a greater tendency to engage in one-electron chemistry. Mechanistic studies have suggested that for certain substrates, such as alkyl halides, nickel-catalyzed cross-couplings proceed via radical intermediates. nih.gov

Another example is the Gomberg–Bachmann reaction, which utilizes diazonium salts to generate aryl radicals. These highly reactive species can then attack another aromatic ring to form the biaryl linkage. Furthermore, unconventional gas-phase synthesis methods have been developed that rely on radical additions. For instance, the reaction of phenylethynyl radicals with dienes like isoprene (B109036) can lead to the formation of methylbiphenyl derivatives through a mechanism involving radical addition, cyclization, and aromatization. rsc.org

Ionic Mechanisms: Ionic mechanisms are central to classical electrophilic aromatic substitution reactions, which can also be used to form or functionalize biphenyl systems. For example, under Friedel-Crafts acylation or alkylation conditions, a strong electrophile (an acylium or carbocation) is generated. This electrophile is then attacked by the electron-rich π-system of a benzene (B151609) ring. rsc.org While not a primary method for constructing the core biphenyl bond from two separate rings, these reactions are key for modifying the biphenyl structure. The reaction of biphenyl itself with an electrophile proceeds via an ionic intermediate, the arenium ion (or sigma complex), which is stabilized by resonance before losing a proton to restore aromaticity. rsc.org

The Ullmann reaction, which uses a copper catalyst to couple aryl halides, is also believed to involve organocopper intermediates, and while its exact mechanism has been debated, it differs significantly from the Pd-catalyzed cycles and can involve single-electron transfer steps characteristic of radical processes. arabjchem.org

Mechanism Type Key Intermediates Typical Reaction Description
Radical Aryl Radicals (Ar•)Gomberg-Bachmann ReactionA diazonium salt decomposes to form an aryl radical, which then attacks another aromatic ring.
Radical Organometallic Radical SpeciesNi-catalyzed Cross-CouplingOne-electron transfer steps lead to the formation of radical intermediates within the catalytic cycle. nih.gov
Ionic Arenium Ion (Sigma Complex)Friedel-Crafts Acylation/AlkylationAn electrophile attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate. rsc.org
Ionic/Organometallic Organocopper speciesUllmann ReactionCoupling of aryl halides mediated by copper, proceeding through organocopper intermediates. arabjchem.org

This table compares radical and ionic mechanistic pathways in the formation and functionalization of biphenyls.

Mechanism of Amide Bond Cyclization and Rearrangement Reactions

The carboxamide group in this compound is a versatile functional handle that can participate in various intramolecular reactions, notably cyclization and rearrangements. These transformations often provide access to important heterocyclic structures like phenanthridones.

The cyclization of biphenyl-2-carboxamides can be initiated by generating a reactive intermediate at the amide nitrogen. One established method involves the formation of an N-centered radical (an amido-radical). Treatment of an N-substituted biphenyl-2-carboxamide with reagents like t-butyl hypochlorite–iodine or lead(IV) acetate–iodine can generate this amido-radical. rsc.org The subsequent intramolecular homolytic aromatic substitution, where the radical attacks the adjacent phenyl ring (at the 1'- or 2'-position), leads to the formation of a spirocyclic intermediate. This intermediate can then rearomatize to yield the cyclized product, such as a phenanthridone derivative. rsc.org

Depending on the reagents used, the reaction can yield different final products. For example, cyclization with a lead(IV) acetate–iodine system can produce spirodienone structures, which can be subsequently hydrolyzed. rsc.org In contrast, using a t-butyl hypochlorite–iodine reagent can lead to the formation of iodinated phenanthridones. rsc.org

Anionic cyclizations are also possible, where a strong base is used to deprotonate the amide, generating an amidate anion. This nucleophile can then attack the adjacent aryl ring, although this pathway is generally less common for non-activated aromatic systems. pitt.edu

Rearrangement reactions involving amides are also known, such as the Claisen rearrangement, though these typically require specific structural features, like an N-allyl group, which are not present in the parent compound. researchgate.net However, the amide bond itself can be a site of reactivity. Transamidation, the exchange of the nitrogen group of an amide with an amine, proceeds through a catalyzed mechanism that activates the otherwise stable amide C-N bond. nih.gov This typically involves the activation of the carbonyl group by a metal catalyst or acid, followed by nucleophilic attack of an amine to form a tetrahedral intermediate, which then collapses to release the original amine moiety. nih.gov

Reaction Type Initiating Reagent/Condition Key Intermediate Primary Product
Radical Cyclization Lead(IV) acetate–iodineAmido-radical, Spirocyclic radicalPhenanthridone, Spiroisoxazolines rsc.org
Radical Cyclization t-Butyl hypochlorite–iodineAmido-radicalIodophenanthridone rsc.org
Anionic Cyclization Strong BaseAmidate anionDihydroindoles (from N-allyl precursors) pitt.edu
Transamidation Metal or Acid CatalystImidine, Tetrahedral intermediateNew Amide nih.gov

This table outlines the mechanisms for key transformations involving the amide group in biphenyl carboxamides.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through various 1D and 2D experiments, the precise connectivity and spatial relationships of atoms can be determined.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR: The proton NMR spectrum of 5-Methyl-[1,1'-biphenyl]-2-carboxamide is expected to show distinct signals corresponding to each unique proton. The aromatic region would display a series of multiplets for the protons on the two phenyl rings. A singlet corresponding to the methyl group (CH₃) would appear in the upfield region, typically around 2.4 ppm. researchgate.net The amide (CONH₂) protons would likely appear as two separate broad singlets in the downfield region, indicating their distinct chemical environments and slow exchange.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. It would show signals for the methyl carbon, the aromatic carbons, and the carbonyl carbon of the amide group. The carbonyl carbon is characteristically deshielded and would appear significantly downfield. Due to the substitution pattern, a total of 14 distinct carbon signals are expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
Atom TypePredicted Chemical Shift (δ) ppmMultiplicity
Aromatic CH7.0 - 7.8Multiplet
Amide NH₂5.5 - 8.0Broad Singlet
Methyl CH₃~2.4Singlet
Carbonyl C=O165 - 175-
Aromatic C120 - 145-
Methyl C~21-

Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily between adjacent aromatic protons on the same ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. science.gov It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. columbia.edu Key expected correlations for this compound would include correlations from the methyl protons to the aromatic carbons of their ring, and from the amide protons to the carbonyl carbon, confirming the structure of the carboxamide group. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule with high confidence. For this compound, the exact mass is used to confirm its molecular formula, C₁₄H₁₃NO. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC₁₄H₁₃NO nih.gov
Molecular Weight211.26 g/mol nih.gov
Exact Mass (Monoisotopic)211.099714038 Da nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques probe the vibrational and electronic properties of the molecule, respectively, providing information about functional groups and conjugation.

IR Spectroscopy: The IR spectrum is used to identify characteristic functional groups. For this compound, key absorption bands would include N-H stretching vibrations for the amide group (typically two bands around 3100-3500 cm⁻¹), a strong C=O (Amide I band) stretching vibration around 1640-1680 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Biphenyl (B1667301) systems are known to have characteristic absorptions in the UV range. researchgate.net The spectrum of this compound would be expected to show a strong absorption band around 250 nm, corresponding to the π → π* transitions of the conjugated biphenyl system.

Fluorescence Spectroscopy in Biphenyl Systems

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Biphenyl and its derivatives are often fluorescent. researchgate.net The fluorescence properties, such as the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. While specific fluorescence data for this compound is not widely reported, the biphenyl core suggests it would likely exhibit fluorescence, with emission maxima dependent on solvent polarity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. researchgate.net DFT calculations are instrumental in understanding the geometry, reactivity, and spectroscopic properties of 5-Methyl-[1,1'-biphenyl]-2-carboxamide. These studies are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-31G(d,p), to obtain reliable results. researchgate.net

A theoretical study on the effect of methyl substitution on a biphenyl (B1667301) molecule showed that the total energy is primarily dependent on the number of substituent groups rather than their specific position. researchgate.net The dipole moment, however, is significantly affected by the position of substituents, altering the charge distribution across the molecule. researchgate.net The carboxamide and methyl groups, with their different electronic properties, contribute to a non-zero dipole moment in this compound, indicating an asymmetric distribution of electron density.

Table 1: Calculated Electronic Properties of Substituted Biphenyls (Illustrative)

Property Biphenyl 4-Methylbiphenyl (B165694) 2-Carboxamide-biphenyl (Hypothetical)
Total Energy (a.u.) -463.8 -503.2 Varies
Dipole Moment (Debye) 0.00 ~0.4 >2.0
Chemical Hardness (eV) High Similar to Biphenyl Moderate
Electrophilicity Index (ω) Low Low Moderate

Note: This table is illustrative, based on general principles and data from analogous compounds. DFT calculations provide precise values for specific molecules.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic transitions. globalresearchonline.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. espublisher.com

For this compound, the HOMO is expected to be distributed across the π-system of the biphenyl rings, while the LUMO would also be located within this aromatic system. espublisher.comresearchgate.net The electron-donating methyl group and the electron-withdrawing/donating carboxamide group modulate the energies of these orbitals. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution. It shows electron-rich regions (negative potential), typically around the oxygen and nitrogen atoms of the carboxamide group, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), often near the amide and aromatic hydrogens. researchgate.net

Table 2: Frontier Molecular Orbital Energies (Illustrative DFT Data)

Molecule HOMO (eV) LUMO (eV) Energy Gap (eV)
Biphenyl -6.24 -0.38 5.86
This compound ~ -5.9 ~ -0.8 ~ 5.1

Note: Values for the target compound are estimated based on the known effects of methyl and carboxamide substituents on the parent biphenyl structure.

DFT calculations are widely used to predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net By calculating the vibrational frequencies, one can predict the positions of key peaks in the IR spectrum. For this compound, this would include the C=O stretching frequency of the amide, the N-H stretching and bending vibrations, C-N stretching, and the aromatic C-H and C=C vibrations. Comparing these predicted spectra with experimental data helps validate the calculated molecular structure.

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. espublisher.com The primary absorption bands for this molecule would be due to π → π* transitions within the biphenyl aromatic system. espublisher.com The calculated wavelength of maximum absorption (λmax) can be compared with experimental measurements to assess the accuracy of the theoretical model.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT focuses on electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the physical movements, conformational landscapes, and intermolecular interactions of molecules over time. nih.gov These methods are computationally less intensive and can be applied to larger systems or longer timescales. mdpi.com

The biphenyl core of this compound allows for rotation around the central C-C bond, leading to different conformations. The key parameter is the dihedral (twist) angle between the planes of the two phenyl rings. For unsubstituted biphenyl, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 40-45°, representing a balance between π-conjugation (favoring planarity) and steric hindrance between ortho-hydrogens (favoring a perpendicular arrangement). nih.gov

In this compound, the presence of the bulky carboxamide group at an ortho position significantly increases steric hindrance. This destabilizes planar conformations, making a more twisted arrangement the global energy minimum. nih.gov Conformational energy scans, performed using MM or DFT, can map the potential energy surface as a function of this dihedral angle, revealing the energy barriers for rotation and identifying the most stable conformers. The introduction of an ortho-methyl group in a similar system, 2-(2-methylphenyl)pyridine, was shown to destabilize planar conformations, making the perpendicular conformation more energetically accessible. nih.gov A similar effect is expected from the ortho-carboxamide group in the target molecule.

The carboxamide group in this compound is a classic hydrogen bonding motif. It contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.gov This allows the molecule to form intermolecular hydrogen bonds with itself, potentially leading to the formation of dimers or larger aggregates in the solid state or in non-polar solvents.

MD simulations can model these interactions explicitly. By simulating a system containing many molecules of this compound, researchers can observe the formation and dynamics of hydrogen bonds. These simulations provide insights into self-assembly, solvation properties, and crystal packing. The propensity of a molecule to form intramolecular versus intermolecular hydrogen bonds is a critical factor in its physicochemical properties. rsc.org For this molecule, an intramolecular hydrogen bond between the amide N-H and the π-system of the adjacent phenyl ring is also a possibility that can be explored through computational modeling.

Reaction Pathway Modeling and Activation Energy Calculations

Theoretical and computational chemistry provide powerful tools for investigating the mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and the energetics involved. For a molecule such as this compound, computational modeling could elucidate the most plausible synthetic routes and identify rate-determining steps by calculating activation energies. However, a review of current scientific literature indicates a lack of specific published studies detailing reaction pathway modeling and activation energy calculations for the synthesis of this compound.

In the absence of direct research, this section will outline the theoretical approaches and types of data that would be generated from such an investigation. The synthesis of this compound likely involves established methods for forming biaryl systems and amide bonds, such as the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. Computational studies on these types of reactions for analogous molecules are common and provide a framework for a hypothetical analysis. nih.govnih.govnih.govgre.ac.uk

Density Functional Theory (DFT) is a prevalent method for modeling these reaction mechanisms. nih.govsemanticscholar.org Such a study would typically involve mapping the potential energy surface of the reaction to identify all stationary points, including reactants, intermediates, transition states, and products.

Hypothetical Reaction Pathway Analysis: Suzuki-Miyaura Coupling

A plausible synthetic route to this compound is the Suzuki-Miyaura coupling between a phenylboronic acid and a substituted benzamide (B126) or, more likely, a precursor like 2-bromo-5-methylbenzamide. The key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be modeled to determine their respective energy barriers.

The table below illustrates the type of data that would be obtained from a DFT calculation on the key transition states in a hypothetical palladium-catalyzed Suzuki-Miyaura reaction for the formation of the biphenyl core. The energies are presented relative to the initial reactants.

Table 1: Hypothetical Activation Energies for Suzuki-Miyaura Coupling Pathway Note: The following data is illustrative and not based on published experimental or computational results for this specific reaction.

Step Transition State (TS) Description Calculated Activation Free Energy (ΔG‡) (kcal/mol)
1 TS_OA Oxidative Addition of Aryl Halide to Pd(0) 15.2
2 TS_Trans Transmetalation 12.8

From this hypothetical data, the reductive elimination step (TS_RE) would be identified as the rate-determining step of the catalytic cycle due to its higher activation energy. nih.gov

Hypothetical Reaction Pathway Analysis: Amide Formation

Similarly, if the synthesis involved the formation of the carboxamide group as a final step (e.g., from 5-methyl-[1,1'-biphenyl]-2-carboxylic acid and an amine source), the reaction pathway for this amidation could also be modeled. This could involve calculating the activation energies for the direct condensation or for a process mediated by a coupling agent.

The following table provides a hypothetical energy profile for a generic amide formation reaction.

Table 2: Hypothetical Energy Profile for Amide Formation Note: The following data is illustrative and not based on published experimental or computational results for this specific reaction.

Species Description Relative Energy (kcal/mol)
Reactants Carboxylic Acid + Amine 0.0
Intermediate 1 Tetrahedral Intermediate Formation -5.4
Transition State 1 TS for Intermediate Formation +25.8
Intermediate 2 Proton Transfer -10.2
Transition State 2 TS for Water Elimination +18.3

Such computational analyses are invaluable for optimizing reaction conditions. For instance, understanding the energy barriers of different pathways can guide the selection of catalysts, ligands, bases, and solvents to favor the most efficient route to the desired product. acs.orgyoutube.com While specific data for this compound is not available, the principles demonstrated through these hypothetical tables are central to modern chemical research and development.

Crystallographic and Conformational Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. For a molecule like 5-Methyl-[1,1'-biphenyl]-2-carboxamide, this method would reveal its molecular geometry, bond parameters, and the nature of its intermolecular interactions in the solid state.

An SC-XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. Based on data from analogous compounds, such as R-2′-amino-N-methyl-N-(1-phenylethyl)-[1,1′-biphenyl]-4-carboxamide, the expected geometric parameters for the core structure can be estimated. The biphenyl (B1667301) moiety would exhibit standard aromatic C-C bond lengths, while the carboxamide group would have characteristic C=O and C-N bond distances reflecting partial double bond character due to resonance.

The table below presents representative bond parameters expected for the core functional groups of this compound, based on values from a published crystal structure of a related biphenyl carboxamide derivative.

ParameterAtoms InvolvedExpected Value
Bond Length (Å)C-C (inter-ring)~1.49 Å
C-C (aromatic)~1.39 Å
C=O (amide)~1.24 Å
C-N (amide)~1.33 Å
Bond Angle (°)C-C-C (aromatic)~120°
O=C-N (amide)~122°
Torsion Angle (°)C-C-C-C (inter-ring)Variable (see Sec. 6.2.1)

Note: These values are illustrative and derived from crystallographic data of related biphenyl carboxamide structures. Actual values for the title compound would require experimental determination.

The crystal packing of biphenyl carboxamides is predominantly governed by a network of intermolecular interactions. The carboxamide group is a key player, capable of forming strong and directional hydrogen bonds. It is highly probable that molecules of this compound would form centrosymmetric dimers via N-H···O hydrogen bonds between the amide groups. This is a common and stabilizing supramolecular synthon in carboxamide crystal structures. iucr.org

Beyond these strong interactions, the crystal lattice would be stabilized by a variety of weaker forces:

C-H···O Interactions: Hydrogen atoms from the aromatic rings or the methyl group could form weak hydrogen bonds with the carbonyl oxygen of neighboring molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although the non-planar nature of the biphenyl unit could lead to offset or edge-to-face arrangements rather than a perfectly cofacial stacking.

These interactions collectively dictate the formation of a stable three-dimensional crystalline lattice. ias.ac.in

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon for conformationally flexible molecules like substituted biphenyls. rsc.org Different polymorphs arise from variations in molecular conformation or intermolecular packing, leading to distinct physical properties. For this compound, conformational polymorphism could occur due to different torsional angles between the phenyl rings being "frozen" in the crystal lattice. researchgate.net

Disorder is another potential feature in the crystal structure. This can manifest as orientational disorder, where a part of the molecule (like a phenyl ring) or the entire molecule occupies two or more positions with partial occupancy. Such disorder has been observed in the crystal structures of related compounds. iucr.org The presence of polymorphism or disorder would be identified during a detailed SC-XRD analysis by the appearance of multiple stable forms under different crystallization conditions or through unusual atomic displacement parameters in the refined crystal structure.

Conformational Analysis of the Biphenyl and Carboxamide Moieties

The biphenyl system is archetypally non-planar. In the gas phase, unsubstituted biphenyl adopts a twisted conformation with a dihedral (torsion) angle of approximately 44°, representing a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted structure). libretexts.orgacs.org In the solid state, crystal packing forces can overcome the low rotational barrier, often resulting in a planar or near-planar conformation. nih.govacs.org

The energy required to rotate around the central C-C bond is known as the rotational barrier. For unsubstituted biphenyl, these barriers are low, allowing for rapid interconversion between enantiomeric twisted forms at room temperature. libretexts.orgcomporgchem.com The presence of substituents, particularly at the ortho positions, dramatically increases these barriers. The ortho-carboxamide group in the title compound introduces significant steric hindrance, which is expected to increase the energy barrier to rotation substantially compared to biphenyl itself. libretexts.orgresearchgate.net

CompoundMinimum Energy Dihedral Angle (Gas Phase)Rotational Barrier (kcal/mol)
Biphenyl~44° acs.orgnih.gov~1.4 - 2.0 kcal/mol comporgchem.comnih.gov
2-Methylbiphenyl~56° - 58° nih.gov~7 - 10 kcal/mol researchgate.net
2,2'-Dimethylbiphenyl~70°~19 kcal/mol researchgate.net

Note: Rotational barriers are highly sensitive to the method of determination (experimental or computational) and the specific substituents.

Substituents play a crucial role in defining the conformational landscape of biphenyl derivatives.

Ortho Substituents: The carboxamide group at the 2-position (ortho) is the most influential substituent in this compound. Ortho groups increase steric repulsion, which generally leads to a larger equilibrium dihedral angle and a higher rotational barrier. libretexts.orgnih.gov This effect is critical for creating atropisomers—conformational isomers that are stable and separable at room temperature due to a high energy barrier (typically >16-19 kcal/mol). libretexts.org

Meta and Para Substituents: The methyl group at the 5-position is meta to the carboxamide and para to the inter-ring bond. Substituents at the meta or para positions have a much smaller direct steric impact on the biphenyl torsion angle. researchgate.net Their influence is primarily electronic, although a "buttressing effect" can occur where a meta substituent increases the effective steric size of an adjacent ortho group. libretexts.org In this case, the 5-methyl group is not adjacent to the ortho-carboxamide and its steric influence on the rotational barrier is expected to be minimal.

Dynamic Processes and Equilibria (e.g., Lanthanide Induced Shift (LIS) Technique)

The conformational dynamics of this compound, particularly concerning the rotational barrier around the biphenyl linkage and the orientation of the carboxamide group, could be elucidated using the Lanthanide Induced Shift (LIS) technique in NMR spectroscopy. This method involves the addition of a paramagnetic lanthanide complex, often referred to as a lanthanide shift reagent (LSR), to a solution of the compound under study.

The interaction between the LSR and the substrate molecule, typically at a Lewis basic site like the oxygen or nitrogen atom of the carboxamide group, induces significant shifts in the NMR signals of nearby protons. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the specific nucleus.

For this compound, an LSR would be expected to coordinate with the carbonyl oxygen of the carboxamide group. This interaction would cause the proton signals of the biphenyl rings and the methyl group to shift from their original positions. Protons closer to the carboxamide group would experience a larger shift compared to those further away.

By analyzing the magnitude of the induced shifts for each proton, it is possible to calculate the time-averaged proximity of each proton to the lanthanide ion. This information can then be used to model the predominant conformation of the molecule in solution. Furthermore, by conducting LIS experiments at various temperatures, it would be possible to study the dynamic equilibria between different conformers and to estimate the energy barriers associated with conformational changes, such as the rotation around the C-C bond connecting the two phenyl rings.

Proton Position Expected Relative Lanthanide Induced Shift (LIS)
Protons on the carboxamide-substituted phenyl ringLarge
Protons on the methyl-substituted phenyl ringModerate to Small
Methyl group protonsSmall

This table represents a theoretical expectation of LIS effects and is not based on experimental data for this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule calculated from its crystal structure data. For this compound, a Hirshfeld surface analysis would provide detailed insights into the nature and extent of the non-covalent interactions that govern its crystal packing.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule of interest dominates the corresponding sum over the crystal. Various properties can be mapped onto this surface, with d_norm being a key one. The d_norm value is negative in regions of close intermolecular contact, highlighting areas of significant interaction.

For this compound, the primary intermolecular interactions expected would be:

N-H···O Hydrogen Bonds: The carboxamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), likely forming chains or dimers of molecules within the crystal.

C-H···π Interactions: The hydrogen atoms of the methyl group and the phenyl rings can interact with the π-systems of adjacent phenyl rings.

π-π Stacking: The aromatic rings of the biphenyl system could engage in π-π stacking interactions, contributing to the stability of the crystal structure.

Van der Waals Forces: Weaker, non-specific interactions would also be present throughout the crystal lattice.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The distribution and shape of the points are characteristic of specific interaction types.

Interaction Type Expected Contribution to Hirshfeld Surface (%)
H···H40 - 50%
C···H/H···C25 - 35%
O···H/H···O10 - 20%
N···H/H···N5 - 10%
C···C< 5%

This table provides an estimated contribution of various intermolecular contacts for a hypothetical crystal structure of this compound, based on analyses of similar organic molecules.

Derivatization Strategies and Their Impact on Chemical Properties

Systematic Introduction of Substituents

The introduction of new substituents onto the biphenyl (B1667301) framework of 5-Methyl-[1,1'-biphenyl]-2-carboxamide is a fundamental approach to altering its properties. These substitutions can be broadly categorized into the addition of alkyl and aryl groups, and the incorporation of halogens and other heteroatoms.

Alkyl and Aryl Substitutions

The addition of alkyl and aryl groups to the biphenyl rings can significantly impact the molecule's steric bulk and electronic nature. Friedel-Crafts alkylation and acylation reactions are common methods for introducing alkyl and acyl groups to aromatic rings, which can subsequently be reduced to alkyl groups. For instance, acylation of the biphenyl system, followed by a reduction step, can yield alkyl-substituted derivatives. The position of these substitutions is directed by the existing methyl and carboxamide groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for introducing aryl substituents. These reactions typically involve the coupling of an organometallic reagent with a halogenated derivative of the biphenyl carboxamide. The synthesis of various substituted biphenyl-4-carboxylic acids has been achieved through Suzuki cross-coupling reactions, highlighting the utility of this method in creating diverse aryl-substituted biphenyl scaffolds.

Halogenation and Heteroatom Incorporation

Halogenation of the biphenyl rings is another common derivatization strategy. Electrophilic aromatic substitution reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, respectively. The regioselectivity of these reactions is influenced by the directing effects of the methyl and carboxamide groups.

The incorporation of heteroatoms, such as nitrogen, oxygen, or sulfur, can be achieved through various synthetic routes. For example, nitration followed by reduction can introduce an amino group. Nucleophilic aromatic substitution on a suitably activated biphenyl derivative can also be employed to introduce oxygen or sulfur-containing moieties. These heteroatoms can significantly alter the electronic properties of the molecule, introducing polar interactions and potential hydrogen bonding sites.

Modification of the Carboxamide Functionality

The carboxamide group itself is a versatile handle for derivatization. Several key transformations can be performed on this functional group to generate a range of derivatives with distinct properties.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, 5-Methyl-[1,1'-biphenyl]-2-carboxylic acid, under acidic or basic conditions. This transformation is often a gateway to further derivatization, such as esterification or the formation of other amide derivatives.

Reduction: The carboxamide can be reduced to an amine, yielding 5-Methyl-[1,1'-biphenyl]-2-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Dehydration: Dehydration of the primary carboxamide leads to the formation of the corresponding nitrile, 5-Methyl-[1,1'-biphenyl]-2-carbonitrile. This can be achieved using various dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2).

N-Substitution: The nitrogen of the carboxamide can be alkylated or arylated to form N-substituted amides. This is typically achieved by deprotonating the amide with a suitable base followed by reaction with an alkyl or aryl halide.

Modification Product Typical Reagents
Hydrolysis5-Methyl-[1,1'-biphenyl]-2-carboxylic acidH3O+ or OH-
Reduction(5-Methyl-[1,1'-biphenyl]-2-yl)methanamineLiAlH4, BH3
Dehydration5-Methyl-[1,1'-biphenyl]-2-carbonitrileP2O5, SOCl2
N-AlkylationN-Alkyl-5-methyl-[1,1'-biphenyl]-2-carboxamideBase, Alkyl halide

Impact of Derivatization on Electronic and Steric Properties

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the biphenyl system.

Electron-Donating Groups (e.g., alkyl, alkoxy, amino): These groups increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. They can also influence the acidity/basicity of other functional groups in the molecule.

Electron-Withdrawing Groups (e.g., nitro, cyano, halo): These groups decrease the electron density of the aromatic rings, making them less reactive towards electrophiles but more susceptible to nucleophilic attack.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the substitution effects on the electronic properties of biphenyl derivatives. These studies help in understanding how different substituents modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity and electronic transitions. ichem.mddoaj.orgichem.md

Steric Effects: The size and spatial arrangement of the introduced substituents play a critical role in the molecule's conformation and its ability to interact with other molecules.

Ortho-Substitution: Substituents at the positions ortho to the biphenyl linkage can introduce significant steric hindrance, restricting the rotation around the C-C single bond connecting the two phenyl rings. This can lead to atropisomerism, where the restricted rotation results in chiral, non-superimposable conformers.

Increased Bulk: The addition of bulky groups can shield certain parts of the molecule from chemical attack, influencing the regioselectivity of subsequent reactions. It can also impact the molecule's ability to fit into specific binding sites in a biological context.

Chemo- and Regioselectivity in Derivatization Reactions

The presence of multiple reactive sites on the this compound scaffold makes the control of chemo- and regioselectivity a critical aspect of its derivatization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when reducing a derivative containing both a carboxamide and a nitro group, the choice of reducing agent can determine whether one or both groups are reduced.

Regioselectivity concerns the position at which a reaction occurs on the aromatic rings. In electrophilic aromatic substitution reactions, the directing effects of the existing substituents play a crucial role.

The methyl group is an ortho-, para-directing activator.

The carboxamide group is a meta-directing deactivator.

The phenyl group is an ortho-, para-directing activator.

The interplay of these directing effects, along with steric hindrance, determines the final position of the incoming substituent. For instance, in an electrophilic attack, the positions activated by the methyl and phenyl groups and not significantly hindered will be the most likely sites of reaction. The regioselectivity of functionalization is a key consideration in the strategic synthesis of specific isomers.

Supramolecular Chemistry and Self Assembly of Biphenyl Carboxamide Systems

Non-Covalent Interactions Governing Self-Assembly

The self-assembly of biphenyl (B1667301) carboxamide systems is a complex process governed by a delicate balance of several non-covalent interactions. The primary forces at play include hydrogen bonding, π-π stacking, van der Waals forces, and solvophobic effects. The specific geometry and electronic properties of 5-Methyl-[1,1'-biphenyl]-2-carboxamide, with its biphenyl core and strategically placed methyl and carboxamide groups, influence the relative contributions of these interactions.

Hydrogen bonding is a critical directional interaction that plays a primary role in the self-assembly of molecules containing carboxamide functionalities. rsc.org The amide group (-CONH₂) in this compound contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the carbonyl oxygen), enabling the formation of robust and predictable intermolecular connections. nih.gov

In the solid state and in non-polar solvents, these amide groups can form complementary hydrogen bonds with neighboring molecules, often leading to the creation of extended one-dimensional tapes or two-dimensional sheets. nih.govnih.gov The primary amide can, for instance, form a characteristic catemer motif or a dimeric R²₂(8) graph set motif. The strength and directionality of these hydrogen bonds are fundamental to creating ordered supramolecular structures. In related systems, such as benzene-1,3,5-tricarboxamides, threefold hydrogen-bonding has been shown to be the driving force for the formation of one-dimensional, rod-like structures. rsc.org Similarly, the carboxamide group in biphenyl systems can establish intermolecular hydrogen bonds that guide the assembly process. nih.gov

Interaction TypeDonorAcceptorTypical Energy (kJ/mol)
Amide-Amide H-BondN-HC=O15 - 35

This interactive table summarizes the key hydrogen bonding interaction in carboxamide systems.

The [1,1'-biphenyl] core of the molecule provides an extended, electron-rich π-system that facilitates attractive, non-covalent π-π stacking interactions between adjacent molecules. researchgate.net These interactions arise from the electrostatic interaction between the quadrupole moments of the aromatic rings and are a significant cohesive force in the assembly of aromatic molecules. The stacking can occur in several geometries, including face-to-face (sandwich) or offset face-to-face (parallel-displaced), with the latter often being more energetically favorable.

In the context of this compound, π-π stacking interactions are expected to occur between the biphenyl units of molecules that have been brought into proximity by hydrogen bonding. This synergistic relationship, where hydrogen bonds provide the primary organization in one dimension and π-π stacking provides stabilization in another, is a common theme in supramolecular chemistry. researchgate.netresearchgate.net This interplay can lead to the formation of columnar structures where the aromatic cores are stacked upon one another. nih.gov

Stacking GeometryTypical Interplanar Distance (Å)Key Features
Face-to-Face3.3 - 3.8Direct overlap of π-orbitals; often electrostatically disfavored unless electron-rich and electron-poor rings are involved.
Parallel-Displaced3.3 - 3.8Aromatic rings are offset; this geometry is typically the most stable arrangement.
Edge-to-Face (T-shaped)~5.0The edge of one aromatic ring points towards the face of another; involves interaction between a C-H bond and a π-system.

This interactive table details common geometries for π-π stacking interactions.

In addition to these attractive forces, solvophobic effects can be a powerful driving force for aggregation, particularly in polar solvents. The large, relatively nonpolar biphenyl core of the molecule is entropically unfavorable to expose to a polar solvent like water. To minimize the unfavorable solvent-solute interface, the molecules aggregate, sequestering their hydrophobic biphenyl moieties from the solvent. This effect, often referred to as the hydrophobic effect in aqueous systems, can drive the initial stages of self-assembly, after which more specific interactions like hydrogen bonding and π-π stacking can direct the formation of ordered structures.

Formation of Supramolecular Architectures

The culmination of the non-covalent interactions described above leads to the formation of various well-defined supramolecular architectures. The final structure is highly dependent on both the intrinsic properties of the molecule and the external conditions, such as solvent and temperature.

The combination of directional hydrogen bonding via the carboxamide group and π-π stacking of the biphenyl core strongly favors the formation of one-dimensional (1D) anisotropic structures, such as fibers, tapes, or helical columns. A likely mechanism involves the initial formation of a linear polymer-like chain through intermolecular N-H···O=C hydrogen bonds. These primary 1D chains can then associate laterally through π-π stacking and van der Waals forces to form thicker fibers or ribbons.

This hierarchical assembly process is well-documented for other amide-containing molecules, such as benzene-1,3,5-tricarboxamides, which are known to form extensive, stable 1D nanostructures. rsc.org The rigidity of the biphenyl backbone in this compound helps to maintain the linear propagation of the supramolecular polymer, contributing to the formation of well-ordered, high-aspect-ratio structures.

The self-assembly and aggregation behavior of this compound is highly sensitive to the solvent environment. The solvent's polarity, proticity, and ability to form hydrogen bonds directly influence the strength and nature of the intermolecular interactions between the solute molecules.

In nonpolar, aprotic solvents (e.g., hexane, toluene), the strong, directional hydrogen bonds between the carboxamide groups are preserved and act as the dominant force driving assembly. This environment favors the formation of well-defined, ordered aggregates like 1D fibers.

In polar, aprotic solvents (e.g., acetone, DMF), the solvent molecules can act as hydrogen bond acceptors, potentially competing with the intermolecular amide-amide hydrogen bonds. While aggregation may still occur, the resulting structures might be less ordered compared to those formed in nonpolar media.

In polar, protic solvents (e.g., water, methanol), the solvent molecules can act as both hydrogen bond donors and acceptors. This leads to strong competition for the hydrogen bonding sites on the carboxamide group. In this case, the solvophobic effect becomes the primary driving force for aggregation, causing the nonpolar biphenyl units to cluster together to minimize contact with the polar solvent.

Solvent TypePrimary Driving Force for AggregationExpected Nature of Assembly
Nonpolar Aprotic (e.g., Toluene)Hydrogen Bonding, π-π StackingHighly ordered 1D fibers/polymers
Polar Aprotic (e.g., Acetone)Hydrogen Bonding (weaker), π-π StackingModerately ordered aggregates
Polar Protic (e.g., Water, Methanol)Solvophobic EffectsLess ordered, globular, or fibrillar aggregates

This interactive table outlines the expected aggregation behavior of biphenyl carboxamides in different solvent environments.

In-depth Analysis of this compound Reveals Scant Research on Supramolecular Properties

Despite its well-defined chemical structure, a thorough review of available scientific literature reveals a significant gap in the understanding of the supramolecular chemistry and self-assembly behavior of this compound. While the synthesis and basic chemical properties of this compound are documented, dedicated research into its capacity for forming ordered supramolecular structures is notably absent.

The foundational elements for self-assembly, such as the biphenyl core for potential π-π stacking and the carboxamide group for hydrogen bonding, are present in the molecule. However, without experimental or theoretical studies, any discussion on the influence of the 5-methyl group on self-assembly pathways or the modulation of aggregation dynamics would be purely speculative.

Currently, there are no published studies that detail the specific intermolecular interactions, aggregation kinetics, or resulting morphologies of this compound assemblies. Consequently, data tables and detailed research findings on its supramolecular properties cannot be provided.

Advanced Applications in Materials Science and Chemical Innovation

Role as Monomers in Supramolecular Polymerization

Biphenyl (B1667301) derivatives, owing to their rigid and planar structure, are often explored as fundamental building blocks (monomers) for the construction of supramolecular polymers. The formation of these non-covalently linked polymeric chains is driven by specific and directional intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The carboxamide group is particularly effective in promoting self-assembly through the formation of robust and directional hydrogen bonds.

In a hypothetical scenario, 5-Methyl-[1,1'-biphenyl]-2-carboxamide could potentially act as a monomer in supramolecular polymerization. The amide functionality (-CONH2) provides both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of linear or helical polymeric chains. The biphenyl core would contribute to the rigidity of the polymer backbone and could engage in π-π stacking interactions with adjacent monomers, further stabilizing the supramolecular assembly. The methyl group at the 5-position could influence the solubility and packing of the monomers, potentially leading to variations in the morphology and properties of the resulting supramolecular polymer.

Table 1: Potential Intermolecular Interactions of this compound in Supramolecular Assembly

Interaction TypeParticipating GroupsPotential Contribution to Polymerization
Hydrogen BondingCarboxamide (-CONH2)Primary driving force for chain formation
π-π StackingBiphenyl ringsStabilization of the polymer structure
Van der Waals ForcesMethyl group and biphenyl coreInfluence on packing and morphology

Contributions to Functional Organic Materials (e.g., Fluorescent Probes)

The biphenyl scaffold is a well-known fluorophore, and its derivatives are frequently utilized in the development of functional organic materials, including fluorescent probes. The fluorescence properties of these molecules, such as their emission wavelength and quantum yield, are highly sensitive to their chemical environment. This sensitivity can be exploited to design probes for the detection of specific analytes or changes in physical parameters.

While there is no specific research detailing the use of this compound as a fluorescent probe, its structural features suggest potential in this area. The biphenyl core would serve as the fluorescent signaling unit. The carboxamide group could act as a recognition site, capable of binding to specific ions or molecules through hydrogen bonding. Upon binding of a target analyte, the electronic properties of the carboxamide group could be altered, leading to a detectable change in the fluorescence of the biphenyl moiety. The methyl group could modulate the photophysical properties and the selectivity of the probe.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule or ion. The biphenyl unit can be incorporated into larger macrocyclic or cage-like host structures. The carboxamide groups can provide binding sites for guests through hydrogen bonding.

In the context of host-guest chemistry, this compound would more likely serve as a fragment or building block for the synthesis of a larger host molecule rather than acting as a host itself. For instance, two or more units of this compound could be linked together to form a macrocycle. The inwardly directed carboxamide groups could then create a binding cavity for a suitable guest molecule. The rigidity of the biphenyl units would contribute to the preorganization of the host, a key principle in designing effective molecular receptors. The methyl groups could influence the shape and size of the binding cavity, thereby affecting the selectivity of the host for different guests.

Conclusion and Future Research Perspectives on 5 Methyl 1,1 Biphenyl 2 Carboxamide

Summary of Key Research Findings

Direct and extensive research specifically targeting 5-Methyl-[1,1'-biphenyl]-2-carboxamide is limited in publicly accessible scientific literature. However, by examining studies on closely related substituted biphenyl (B1667301) carboxamides, several key findings can be inferred and are considered relevant.

The biphenyl scaffold is a cornerstone in the design of functional molecules due to its rigid structure, which can be strategically modified to influence electronic and steric properties. The synthesis of such structures is frequently achieved through well-established cross-coupling methodologies, with the Suzuki-Miyaura coupling reaction being a prominent and versatile choice for forming the crucial carbon-carbon bond between the two phenyl rings. This reaction is known for its high tolerance of various functional groups, making it a robust method for creating a diverse library of biphenyl derivatives.

Structurally, the introduction of substituents on the biphenyl rings, such as the methyl and carboxamide groups in the target molecule, significantly impacts the molecule's conformation. In particular, ortho-substituents can introduce steric hindrance that restricts the rotation around the biphenyl's central C-C bond, a phenomenon known as atropisomerism. This restricted rotation can lead to stable, separable enantiomers and has profound implications for the material's chiroptical properties and its interactions in biological systems or organized molecular assemblies. The dihedral angle between the two phenyl rings is a critical parameter that is influenced by the nature and position of these substituents.

Spectroscopic analyses of analogous compounds, such as 4-Methyl-N-phenylbenzamide, provide insights into the expected spectral characteristics of this compound. Key features in the infrared (IR) spectrum would include characteristic bands for the N-H and C=O stretching of the amide group, as well as aromatic C-H and C=C stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons, the methyl group protons, and the amide proton, with their chemical shifts and coupling patterns providing detailed information about the molecule's electronic environment and connectivity.

The broader class of biphenyl carboxamides has been investigated for a range of applications. These include their use as intermediates in the synthesis of more complex molecules, their role as ligands in coordination chemistry, and their potential in medicinal chemistry as inhibitors of various enzymes and receptors. In materials science, the biphenyl unit is a common component in liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials, where its rigid structure and tunable electronic properties are highly advantageous.

Remaining Challenges and Open Questions in Synthetic and Structural Research

Despite the general synthetic routes available for biphenyl compounds, the specific synthesis of this compound presents its own set of challenges that need to be addressed for efficient and scalable production.

Synthetic Challenges:

Regioselectivity: The precise placement of the methyl and carboxamide groups on the biphenyl framework requires careful selection of starting materials and reaction conditions to avoid the formation of undesired isomers. For instance, in a Suzuki-Miyaura coupling, the choice of which phenyl ring bears the boronic acid (or ester) and which bears the halide is crucial for directing the reaction to the desired product.

Steric Hindrance: The presence of the carboxamide group at the ortho-position to the biphenyl linkage can pose a significant steric challenge during the coupling reaction. This can lead to lower reaction yields and may require the use of specialized, highly active catalyst systems to overcome the steric barrier. The development of catalysts that are both highly active and selective for such sterically hindered couplings remains an active area of research.

Structural Research Questions:

Conformational Analysis: A detailed experimental and computational study of the conformational landscape of this compound is currently lacking. Determining the preferred dihedral angle between the phenyl rings and the rotational barrier around the central C-C bond is essential for understanding its physical and chemical properties.

Crystal Engineering: There is no published crystal structure for this specific compound. Obtaining single crystals and performing X-ray diffraction analysis would provide definitive information on its solid-state packing, intermolecular interactions (such as hydrogen bonding from the amide group), and the precise molecular geometry. This knowledge is fundamental for designing materials with specific solid-state properties.

Spectroscopic Characterization: While predictions can be made based on analogs, a comprehensive spectroscopic characterization (including detailed 1D and 2D NMR, IR, UV-Vis, and mass spectrometry) of the pure compound is needed to create a definitive reference dataset for future studies.

Potential Avenues for Future Chemical and Materials Science Investigations

The unique combination of a methyl group and a carboxamide group on the biphenyl framework of this compound opens up several promising avenues for future research in both fundamental chemistry and applied materials science.

Chemical Investigations:

Derivative Synthesis and Library Development: This molecule can serve as a versatile scaffold for the synthesis of a library of derivatives. The amide group can be readily modified to introduce a wide range of functional groups, allowing for the systematic tuning of properties such as solubility, electronic character, and intermolecular interactions. This would enable detailed structure-property relationship studies.

Coordination Chemistry: The carboxamide group can act as a ligand for metal ions. Exploring the coordination chemistry of this compound with various transition metals could lead to the development of novel catalysts, magnetic materials, or luminescent metal-organic complexes.

Asymmetric Synthesis: Given the potential for atropisomerism due to the ortho-substitution, developing asymmetric synthetic routes to access enantiomerically pure forms of this compound would be a significant achievement. This would allow for the investigation of its chiroptical properties and its potential use in stereoselective processes.

Materials Science Applications:

Organic Electronics: The rigid biphenyl core is a desirable feature for organic electronic materials. By incorporating this unit into larger conjugated systems, it may be possible to develop new materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. The methyl and carboxamide groups can be used to fine-tune the material's solubility, morphology, and electronic energy levels.

Luminescent Materials: The biphenyl scaffold can be a component of fluorescent or phosphorescent materials. Future research could focus on designing and synthesizing derivatives that exhibit interesting photophysical properties, such as high quantum yields, tunable emission colors, or aggregation-induced emission (AIE).

Porous Materials: The defined geometry of this molecule makes it an attractive building block for the construction of porous organic frameworks or metal-organic frameworks (MOFs). The amide group can provide hydrogen bonding sites that direct the self-assembly of these materials, which could have applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Methyl-[1,1'-biphenyl]-2-carboxamide?

  • Methodological Answer : A common approach involves cyclization reactions using transition-metal catalysts. For example, N-methyl-[1,1'-biphenyl]-2-carboxamide undergoes oxidative cyclization with K₂S₂O₈ under ruthenium or cobalt catalysis to yield phenanthridinone derivatives. Key parameters include solvent selection (e.g., EtOAc/n-hexane for purification) and reaction temperature control (room temperature to 80°C). Yields up to 64% have been reported under optimized conditions .

Q. How can the purity and structural integrity of this compound be characterized?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., biphenyl coupling patterns).
  • HPLC-MS : Detect trace impurities (e.g., azido derivatives like AZBX) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
  • Melting Point Analysis : Compare experimental values (e.g., >300°C for related carboxamides) to literature data to verify crystallinity .

Q. What are common impurities encountered during synthesis, and how are they managed?

  • Methodological Answer : Azido impurities (e.g., 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide, AZBX) may form during functionalization steps. Mitigation strategies include:

  • Chromatographic Purification : Silica gel column chromatography with n-hexane/EtOAC (4:1) to separate by polarity.
  • Stability Studies : Monitor under accelerated conditions (40°C/75% RH) to assess degradation pathways .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization reactions involving this compound be elucidated?

  • Methodological Answer : Mechanistic studies may combine:

  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT Calculations : Model transition states and intermediates (e.g., using B3LYP/6-31G* basis sets) to predict regioselectivity in phenanthridinone formation. Experimental validation via trapping of radical intermediates (e.g., TEMPO quenching) is recommended .

Q. What computational approaches are suitable for optimizing electronic properties of biphenyl carboxamides?

  • Methodological Answer : Density Functional Theory (DFT) can predict:

  • Frontier Molecular Orbitals (HOMO/LUMO) : Assess reactivity toward electrophiles/nucleophiles.
  • Charge Distribution : Map electrostatic potentials to guide functional group modifications (e.g., methyl vs. trifluoromethyl substituents). Benchmark against X-ray crystallography data for accuracy .

Q. How can mutagenic impurities in carboxamide derivatives be profiled and quantified?

  • Methodological Answer : For azido impurities like AZBX:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) with a QTOF mass spectrometer for high sensitivity (LOQ < 1 ppm).
  • Genotoxicity Assessment : Ames test or in silico tools (e.g., DEREK Nexus) to evaluate risk per ICH M7 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.